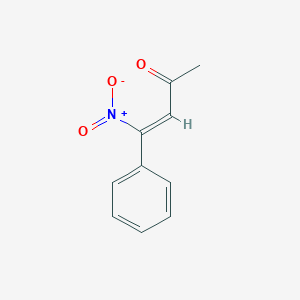

(Z)-4-Phenyl-3-nitro-3-buten-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-nitro-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESJBWOEMKWHBE-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/C1=CC=CC=C1)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55902-35-7 | |

| Record name | (Z)-4-Phenyl-3-nitro-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on (Z)-4-Phenyl-3-nitro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Phenyl-3-nitro-3-buten-2-one is an α,β-unsaturated ketone, also known as a nitroalkene. This class of compounds is of significant interest in medicinal chemistry and organic synthesis. The electrophilic nature of the carbon-carbon double bond, enhanced by the electron-withdrawing nitro group, makes these molecules reactive Michael acceptors.[1] This reactivity is the basis for their biological activity, as they can form covalent adducts with nucleophilic residues, such as cysteine, in proteins.[1][2] This guide provides a technical overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties and Data

The chemical properties of this compound are predicted based on its structure and data from similar compounds. The presence of a phenyl group, a conjugated nitro-alkene system, and a ketone functional group defines its reactivity and spectral characteristics.

Estimated Physicochemical Properties

| Property | Estimated Value | Reference/Justification |

| Molecular Formula | C₁₀H₉NO₃ | Based on structure |

| Molecular Weight | 191.18 g/mol | Based on structure |

| Appearance | Yellowish solid or oil | Typical for conjugated nitro compounds |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, Acetone) | General property of similar organic molecules |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for β-nitrostyrene and general principles of spectroscopy.[3][4]

Table 2.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ 7.40 - 7.60 | m | Aromatic protons (C₆H₅) | Chemical shift influenced by conjugation |

| ~ 7.80 - 8.00 | s | Vinyl proton (-CH=) | Deshielded due to nitro and carbonyl groups |

| ~ 2.40 | s | Methyl protons (-CH₃) | Typical for a methyl ketone |

Table 2.2.2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 195 | C=O (Ketone) | Typical for an α,β-unsaturated ketone |

| ~ 145 | C-NO₂ | Deshielded carbon attached to the nitro group |

| ~ 135 | =CH- | Vinyl carbon |

| ~ 128 - 132 | Aromatic Carbons | Range for phenyl group carbons |

| ~ 28 | -CH₃ | Methyl carbon |

Table 2.2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Notes |

| ~ 3100 - 3000 | C-H stretch (Aromatic & Vinyl) | Characteristic for sp² C-H bonds[5] |

| ~ 1700 - 1680 | C=O stretch (Ketone) | Shifted to lower frequency due to conjugation[6] |

| ~ 1640 - 1620 | C=C stretch (Alkene) | Conjugated alkene stretch[5] |

| ~ 1550 | N-O asymmetric stretch (Nitro) | Strong absorption, characteristic of nitro groups[7] |

| ~ 1365 | N-O symmetric stretch (Nitro) | Characteristic of nitro groups[7] |

Experimental Protocols

The synthesis of this compound would likely proceed via a Henry (nitroaldol) reaction followed by dehydration.[8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[10]

Synthesis of this compound

This protocol describes a general method for the synthesis of β-nitro styrenes, adapted for the target molecule.

Reaction: Benzaldehyde + Nitroacetone → 4-hydroxy-4-phenyl-3-nitrobutan-2-one → (Z/E)-4-Phenyl-3-nitro-3-buten-2-one

Materials:

-

Benzaldehyde

-

Nitroacetone

-

A base catalyst (e.g., ammonium acetate, ethylenediamine diacetate)

-

A dehydrating agent/solvent (e.g., glacial acetic acid, toluene)

-

Reaction flask with a Dean-Stark apparatus and condenser

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (1.0 eq), nitroacetone (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).[11]

-

Add a solvent that forms an azeotrope with water, such as glacial acetic acid or toluene.[11]

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the dehydrated nitroalkene product.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If using toluene, wash the reaction mixture with water and brine. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the (Z) and (E) isomers.

Biological Activity and Signaling Pathways

α,β-unsaturated carbonyl compounds, including nitroalkenes, are known to possess a range of biological activities, such as anti-inflammatory and antioxidant effects.[1][12]

Mechanism of Action

The primary mechanism of action for many α,β-unsaturated compounds is through Michael addition.[1] The electrophilic β-carbon of the nitroalkene system is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This covalent modification can alter the function of target proteins and modulate cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway

A key pathway modulated by electrophilic compounds is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.[2]

-

Normal Conditions: The transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.

-

Activation: Electrophilic compounds like this compound can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.

-

Response: Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription.[2]

This upregulation of endogenous antioxidant enzymes helps to protect cells from oxidative stress and inflammation.

Conclusion

While specific experimental data for this compound remains to be published, its chemical properties and biological activities can be reliably inferred from its structure and comparison with analogous compounds. As an α,β-unsaturated nitroalkene, it is a promising scaffold for further investigation in drug development, particularly in areas related to oxidative stress and inflammation. The synthetic protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and scientists to explore the potential of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 11. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Data for (Z)-4-Phenyl-3-nitro-3-buten-2-one

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction

(Z)-4-Phenyl-3-nitro-3-buten-2-one is a nitroalkene derivative. Nitroalkenes are valuable synthetic intermediates in organic chemistry, known for their versatile reactivity in Michael additions, cycloadditions, and as precursors for various functional groups. The stereochemistry of the double bond, designated as (Z) (cis), is a critical feature that influences the molecule's physical, chemical, and spectroscopic properties.

Accurate spectroscopic characterization is essential for confirming the structure and purity of such compounds. This guide compiles the available data and provides a framework for the spectroscopic analysis of this and related molecules.

Physicochemical Properties

While comprehensive experimental spectroscopic data for the (Z)-isomer is scarce, some physical properties have been reported or predicted.

| Property | Value | Source |

| CAS Number | 55902-35-7 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Melting Point | 98-99 °C (in CCl₄) | [1] |

| Boiling Point (Predicted) | 336.0 ± 30.0 °C | [1] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |

Spectroscopic Data of the (E)-Isomer for Comparison

Due to the lack of available data for the (Z)-isomer, we present the data for the more common (E)-isomer, (E)-4-(3-nitrophenyl)but-3-en-2-one, as a reference. The primary difference in the spectra, particularly NMR, is expected to arise from the different spatial arrangement of the substituents around the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between (Z) and (E) isomers. The key differentiator is the coupling constant (³J) between the two vinylic protons. For (E)-isomers (trans), this value is typically in the range of 12-18 Hz, whereas for (Z)-isomers (cis), it is significantly smaller, usually 6-12 Hz.

For example, the ¹H NMR spectrum of a related compound, cis-β-nitrostyrene, shows a coupling constant of J = 9.6 Hz for the vinylic protons.[2]

Expected ¹H NMR Data for this compound:

-

Vinylic Proton: A singlet (as there is no proton on the nitro-bearing carbon).

-

Methyl Protons: A singlet around δ 2.4-2.6 ppm.

-

Aromatic Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm).

¹³C NMR Data for a related compound, (E)-4-(3-nitrophenyl)but-3-en-2-one, is available, though specific peak assignments are not provided in the source. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions for Phenyl-nitro-butenone compounds:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1670 - 1690 | Carbonyl stretch |

| NO₂ (Nitro) | ~1500 - 1550 (asymmetric) | Asymmetric NO₂ stretch |

| ~1340 - 1380 (symmetric) | Symmetric NO₂ stretch | |

| C=C (Alkene) | ~1600 - 1640 | Alkene C=C stretch |

| C=C (Aromatic) | ~1450 - 1600 | Aromatic ring stretch |

| =C-H (Alkene) | ~960 - 990 ((E)-isomer) | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Data for (E)-4-(3-nitrophenyl)but-3-en-2-one: [3]

-

Molecular Ion (M⁺): m/z = 191

-

Major Fragments: m/z = 176, 102

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the specific (Z)-isomer are not available. However, general procedures for the synthesis of β-nitrostyrene derivatives are well-established.

General Synthesis of β-Nitrostyrenes (Henry Reaction)

The synthesis of β-nitrostyrenes is commonly achieved via the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[4]

-

Reactants: An appropriate benzaldehyde is dissolved in a suitable solvent (e.g., acetic acid, nitromethane).

-

Catalyst: A catalyst such as ammonium acetate is added to the solution.

-

Reaction: The mixture is heated under reflux for several hours.

-

Workup: The reaction mixture is cooled, and the product is isolated by pouring it into ice water, followed by extraction with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.[5]

Note: The Henry reaction typically yields the thermodynamically more stable (E)-isomer as the major product. The synthesis of the (Z)-isomer may require specific conditions or photochemical isomerization of the (E)-isomer.[2][6]

Spectroscopic Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For GC-MS, a dilute solution in a volatile solvent is required.

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Obtain the mass spectrum using a GC-MS or LC-MS instrument, typically with electron ionization (EI).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of target compounds.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in currently searched literature, this guide provides a robust framework for its characterization. By utilizing the provided data for the analogous (E)-isomer and understanding the key expected spectroscopic differences, particularly in ¹H NMR coupling constants, researchers can confidently approach the identification and analysis of this and related compounds. The outlined general experimental protocols offer a starting point for the synthesis and characterization of this class of molecules.

References

- 1. This compound | 55902-35-7 [amp.chemicalbook.com]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-(3-nitrophenyl)but-3-en-2-one | C10H9NO3 | CID 5374502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

Physical Characteristics of Substituted Nitroalkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, make them valuable intermediates in organic synthesis and impart them with significant biological activities. This guide provides a comprehensive overview of the physical characteristics of substituted nitroalkenes, methods for their determination, and insights into their biological signaling pathways.

Core Physical Properties

The physical properties of substituted nitroalkenes are significantly influenced by the nature and position of substituents on the alkene backbone and any associated aromatic rings. These properties are crucial for their handling, purification, and formulation in various applications, including drug development.

Melting and Boiling Points

The melting and boiling points of substituted nitroalkenes are primarily determined by their molecular weight, polarity, and the potential for intermolecular interactions such as dipole-dipole forces and hydrogen bonding.[1][2] Generally, an increase in molecular weight leads to higher melting and boiling points.[1] The high polarity imparted by the nitro group results in strong dipole-dipole interactions, leading to significantly higher boiling points for nitroalkanes compared to hydrocarbons of similar molecular mass.[1][2]

For solid nitroalkenes, the crystal lattice energy plays a crucial role in determining the melting point. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[3]

Table 1: Physical Properties of Representative Substituted Nitroalkenes

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (E)-β-Nitrostyrene | C₆H₅CH=CHNO₂ | C₈H₇NO₂ | 149.15 | 55-58[4] | 250-260[4] |

| 3,4-Dihydroxy-β-nitrostyrene | (HO)₂C₆H₃CH=CHNO₂ | C₈H₇NO₄ | 181.15 | 148-151[5] | - |

| Nitromethane | CH₃NO₂ | CH₃NO₂ | 61.04 | - | 101[1] |

| Nitroethane | CH₃CH₂NO₂ | C₂H₅NO₂ | 75.07 | - | 114 |

| 1-Nitropropane | CH₃CH₂CH₂NO₂ | C₃H₇NO₂ | 89.09 | - | 132 |

| 2-Nitropropane | (CH₃)₂CHNO₂ | C₃H₇NO₂ | 89.09 | - | 120 |

Solubility

The solubility of substituted nitroalkenes follows the "like dissolves like" principle.[6] Due to the polar nitro group, they exhibit some solubility in polar solvents. However, the presence of nonpolar alkyl or aryl substituents can significantly decrease their solubility in water.

Lower molecular weight nitroalkanes, like nitromethane, are sparingly soluble in water.[1][7] Aromatic nitroalkenes, such as β-nitrostyrene, generally have low solubility in water but are soluble in many organic solvents like ethanol, ether, and benzene.[8] The solubility of substituted nitroalkenes in various solvents is a critical parameter for their use in synthesis, purification, and biological assays.

Table 2: Solubility of Selected Nitro-substituted Compounds

| Compound | Solvent | Solubility |

| Nitrobenzene | Water | ~1.8 g/L at 25°C[8] |

| Nitrobenzene | Ethanol, Ether, Benzene | Soluble[8] |

| Nitromethane | Water | <10% by weight[1][7] |

| 3-Nitrobenzaldehyde | Acetone | High |

| 3-Nitrobenzaldehyde | Toluene | Low |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted nitroalkenes.

UV-Visible Spectroscopy

The UV-Vis spectra of conjugated nitroalkenes are characterized by strong absorption bands. For instance, chalcones, which share a similar α,β-unsaturated carbonyl system, typically exhibit two main absorption bands.[9][10] Band I is usually found between 340-390 nm and Band II between 220-270 nm, arising from π → π* electronic transitions.[9] The presence of a nitro group can lead to a higher maximum absorption wavelength (λmax).[11]

Infrared (IR) Spectroscopy

The IR spectra of nitroalkenes provide key information about their functional groups. The nitro group itself gives rise to two characteristic strong absorption bands:

-

Asymmetric stretching: ~1550 cm⁻¹ for nitroalkanes.[7]

-

Symmetric stretching: ~1375 cm⁻¹ for nitroalkanes.[7]

For conjugated nitroalkenes, these frequencies might be slightly shifted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of substituted nitroalkenes.[12][13]

-

¹H NMR: The protons on the double bond of nitroalkenes are typically deshielded due to the electron-withdrawing effect of the nitro group, appearing at downfield chemical shifts. The coupling constants between these protons can help determine the stereochemistry (E/Z) of the double bond.

-

¹³C NMR: The carbon atoms of the double bond also exhibit downfield shifts in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of substituted nitroalkenes.[14][15] The fragmentation patterns can provide valuable structural information. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or other substituents.

Experimental Protocols

Accurate determination of the physical characteristics of substituted nitroalkenes is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which a solid substituted nitroalkene transitions to a liquid.

Methodology (Capillary Method): [3][16][17]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][17]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[16]

-

Heating: The heating bath is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.[16]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[16][18]

-

Purity: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[16][19]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of a liquid substituted nitroalkene equals the atmospheric pressure.

Methodology (Micro-Boiling Point Method): [20][21][22]

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).[20]

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20][23]

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[20]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[21]

Solubility Determination

Objective: To determine the solubility of a substituted nitroalkene in various solvents.

Methodology (Qualitative): [24][25][26]

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[26]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[26]

-

Mixing: The test tube is shaken vigorously after each addition of the solvent.[24]

-

Observation: The compound is considered soluble if it completely dissolves at this concentration.

-

Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) is tested to identify acidic or basic functional groups.[24][27]

Signaling Pathways and Biological Relevance

Substituted nitroalkenes, particularly nitro-fatty acids, are known to be potent signaling molecules with significant anti-inflammatory and cytoprotective effects. Their biological activity is largely attributed to their ability to act as electrophiles in Michael addition reactions with nucleophilic residues (such as cysteine) on proteins.

Nrf2/ARE Pathway Activation

Nitroalkenes are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. doubtnut.com [doubtnut.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. trans-b-Nitrostyrene 99 5153-67-3 [sigmaaldrich.com]

- 5. estudogeral.uc.pt [estudogeral.uc.pt]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. byjus.com [byjus.com]

- 18. pennwest.edu [pennwest.edu]

- 19. athabascau.ca [athabascau.ca]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. scribd.com [scribd.com]

- 25. youtube.com [youtube.com]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Phenyl Nitrobutenone Isomers: IUPAC Nomenclature, CAS Numbers, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl nitrobutenone isomers, molecules of significant interest in organic synthesis and medicinal chemistry. This document details their nomenclature, chemical identifiers, synthetic methodologies, and potential biological activities, with a focus on providing actionable information for laboratory and research applications.

IUPAC Nomenclature and CAS Numbers of Phenyl Nitrobutenone Isomers

The structural diversity of phenyl nitrobutenone isomers leads to a range of chemical properties and potential applications. Accurate identification through standardized IUPAC nomenclature and CAS numbers is critical for researchers. The following table summarizes the key isomers and their identifiers.

| IUPAC Name | Common Name/Synonym | CAS Number |

| (E)-1-Phenyl-2-nitro-1-butene | β-Methyl-β-nitrostyrene | 705-60-2 |

| (Z)-1-Phenyl-2-nitro-1-butene | Not readily available | Not readily available |

| 4-Phenyl-3-nitro-2-butanone | Not readily available | Not readily available |

| (E)-4-Phenyl-3-buten-2-one | Benzalacetone | 122-57-6 |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrobenzalacetone | 3490-37-7 |

| (E)-4-(3-Nitrophenyl)but-3-en-2-one | 3-Nitrobenzalacetone | 7466-48-0 |

Synthetic Methodologies and Experimental Protocols

The synthesis of phenyl nitrobutenone isomers primarily relies on two fundamental carbon-carbon bond-forming reactions: the Henry Reaction (nitroaldol reaction) and the Michael Addition. The choice of reaction pathway is dictated by the desired isomeric product.

Logical Workflow for the Synthesis of Phenyl Nitrobutenone Isomers

Caption: Synthetic routes to phenyl nitrobutenone isomers.

2.1. Henry Reaction for the Synthesis of (E)-1-Phenyl-2-nitro-1-butene

The Henry reaction is a classic method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] Subsequent dehydration of the nitro alcohol intermediate yields the corresponding nitroalkene.

Experimental Protocol: Synthesis of (E)-1-Phenyl-2-nitro-1-butene

-

Reactants: Benzaldehyde, 1-Nitropropane, and a basic catalyst (e.g., n-butylamine or cyclohexylamine).

-

Procedure:

-

To a solution of benzaldehyde in a suitable solvent (e.g., ethanol or acetic acid), add 1-nitropropane and the basic catalyst.

-

The reaction mixture is typically heated to reflux for several hours to drive the condensation and subsequent dehydration.[2]

-

Upon cooling, the product, (E)-1-phenyl-2-nitro-1-butene, often crystallizes from the solution.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

2.2. Michael Addition for the Synthesis of 4-Phenyl-3-nitro-2-butanone

The Michael addition involves the 1,4-conjugate addition of a nucleophile (in this case, the nitronate anion of nitromethane) to an α,β-unsaturated carbonyl compound.[3][4]

Experimental Protocol: Synthesis of 4-Phenyl-3-nitro-2-butanone

-

Reactants: Benzalacetone ((E)-4-phenyl-3-buten-2-one), Nitromethane, and a base (e.g., sodium hydroxide or potassium carbonate).

-

Procedure:

-

Benzalacetone is dissolved in a suitable solvent, and nitromethane is added.

-

A catalytic amount of base is introduced to generate the nitronate anion.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

Purification is typically achieved through column chromatography.

-

Spectroscopic Characterization Data

The structural elucidation of phenyl nitrobutenone isomers is confirmed through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Infrared (IR) Spectroscopy

The nitro group (-NO2) exhibits characteristic strong absorption bands in the IR spectrum.

-

Asymmetric Stretch: Typically observed in the range of 1500-1560 cm⁻¹.

-

Symmetric Stretch: Usually appears in the region of 1345-1385 cm⁻¹.

The carbonyl group (C=O) in the butenone and butanone isomers will show a strong absorption band around 1670-1720 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the carbon atom alpha to the nitro group are typically deshielded and appear in the range of 4.5-5.5 ppm. Vinylic protons in the butenone isomers will be in the range of 6.0-8.0 ppm, often showing coupling to each other. Aromatic protons will be observed in the typical region of 7.0-8.0 ppm.

-

¹³C NMR: The carbon atom attached to the nitro group is typically found in the range of 70-90 ppm. Carbonyl carbons will appear significantly downfield, generally above 190 ppm.

The following table summarizes key spectroscopic data for representative isomers.

| Isomer | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| (E)-1-Phenyl-2-nitro-1-butene | ~1520 (NO₂ asym), ~1350 (NO₂ sym) | ~2.1 (CH₃), ~2.5 (CH₂), ~7.4-7.6 (aromatic), ~8.0 (vinylic) |

| 4-Phenyl-3-nitro-2-butanone | ~1720 (C=O), ~1550 (NO₂ asym), ~1370 (NO₂ sym) | ~2.3 (CH₃), ~3.2 (CH₂), ~4.8 (CH-NO₂), ~7.2-7.4 (aromatic) |

Biological Activity and Potential Signaling Pathways

Derivatives of nitrostyrene, which are structurally analogous to phenyl nitrobutenone isomers, have demonstrated a range of biological activities, including anticancer and antimicrobial effects. While specific signaling pathways for phenyl nitrobutenone isomers are not yet fully elucidated, the proposed mechanisms often involve the induction of cellular stress and apoptosis.

Proposed Mechanism of Action for Anticancer Activity

Caption: A conceptual diagram of the proposed anticancer mechanism.

The biological activity of these compounds is often attributed to their electrophilic nature, allowing them to react with cellular nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of key enzymes and the disruption of cellular signaling pathways. For instance, some nitrostyrene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[5] Further research is necessary to delineate the specific molecular targets and signaling cascades affected by phenyl nitrobutenone isomers.

This guide provides a foundational understanding of phenyl nitrobutenone isomers for researchers in drug discovery and organic synthesis. The provided synthetic protocols and characterization data serve as a practical starting point for further investigation into the promising chemical and biological properties of this class of compounds.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. sctunisie.org [sctunisie.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Conjugated Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

Conjugated nitroalkenes, a class of signaling molecules and versatile synthetic intermediates, are characterized by an electron-deficient double bond activated by the nitro group. This inherent reactivity, while crucial for their biological activity and synthetic utility, also presents significant challenges regarding their stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of conjugated nitroalkenes, recommended storage conditions, and detailed experimental protocols for their synthesis and stability assessment.

Factors Influencing the Stability of Conjugated Nitroalkenes

The stability of conjugated nitroalkenes is primarily dictated by their susceptibility to nucleophilic attack, polymerization, and degradation under various environmental conditions. Key factors include:

-

pH: Conjugated nitroalkenes are generally more stable in acidic to neutral conditions. Basic environments promote the formation of nitronate anions, which can participate in reversible Michael additions and other reactions, leading to degradation. Some nitro-fatty acids have been observed to degrade within minutes to hours in aqueous environments, particularly under acidic conditions that can catalyze hydration of the double bond.[1]

-

Temperature: Elevated temperatures accelerate degradation pathways. Many conjugated nitroalkenes are relatively stable at room temperature, but for long-term storage, lower temperatures are essential to minimize thermal decomposition.[2][3] The Arrhenius equation, which relates the rate of chemical reactions to temperature, can be used to model the thermal degradation of these compounds.[4][5][6][7][8]

-

Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, including isomerization of the double bond and other degradation pathways.[9] Photostability studies are crucial for determining the need for light-protected storage and handling.[10][11][12]

-

Presence of Nucleophiles: The electrophilic nature of the β-carbon makes conjugated nitroalkenes highly susceptible to Michael addition by nucleophiles. Thiol-containing molecules, such as glutathione and cysteine residues in proteins, are particularly reactive and this reactivity is central to their biological signaling.[1] However, this also represents a primary degradation pathway.

-

Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the nitroalkene functionality.

-

Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions with the nitroalkene, while aprotic solvents are generally preferred for storage.

Recommended Storage Conditions

To ensure the long-term integrity of conjugated nitroalkenes, the following storage conditions are recommended. These are general guidelines, and optimal conditions may vary depending on the specific structure of the nitroalkene.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down the rate of other chemical reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Amber vials or protection from light | Protects against photodegradation. |

| Form | Solid or in a dry, aprotic solvent | Avoids hydrolysis and other solvent-mediated degradation. Suitable solvents include ethanol, chloroform, or ethyl acetate. |

| Additives | Avoid antioxidants unless their compatibility has been established | While antioxidants can prevent oxidation of other parts of a molecule (e.g., a fatty acid chain), their effect on the nitroalkene moiety is not well-documented and could potentially lead to unwanted reactions.[10] |

Table 1: Recommended Long-Term Storage Conditions for Conjugated Nitroalkenes

For nitro-fatty acids like 9-nitro-oleic acid, storage at -20°C or below is recommended, with a reported stability of at least two years under these conditions.

Signaling Pathways Involving Conjugated Nitroalkenes

Conjugated nitroalkenes, particularly nitro-fatty acids, are known to modulate inflammatory and cytoprotective signaling pathways. A primary mechanism of action is the activation of the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species, such as conjugated nitroalkenes, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.

Figure 1: The Keap1-Nrf2 signaling pathway activated by conjugated nitroalkenes.

Experimental Protocols

Representative Synthesis of a Conjugated Nitroalkene: 9-Nitro-oleic Acid

This protocol describes the multi-step synthesis of a specific regioisomer of nitro-oleic acid, a widely studied nitro-fatty acid.[13][14][15]

Materials:

-

9-Bromononanoic acid

-

Allyl alcohol

-

Toluene

-

p-Toluenesulfonic acid

-

Sodium nitrite

-

Tetrahydrofuran (THF)

-

Nonanal

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Palladium(II) chloride

-

Formic acid

-

Diethyl ether

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Esterification: 9-Bromononanoic acid is reacted with allyl alcohol in toluene with a catalytic amount of p-toluenesulfonic acid under reflux with a Dean-Stark trap to yield allyl 9-bromononanoate.

-

Nitration: The allyl 9-bromononanoate is then treated with sodium nitrite in a suitable solvent like THF to substitute the bromide with a nitro group, forming allyl 9-nitrononanoate.

-

Henry Reaction (Nitroaldol Condensation): The allyl 9-nitrononanoate is reacted with nonanal in the presence of a base such as DBU to form the nitro-aldol adduct.

-

Dehydration: The resulting nitro-alcohol is then dehydrated to form the nitroalkene. This is typically achieved by acetylation with acetic anhydride and DMAP, followed by elimination of the acetate group.

-

Deprotection: The allyl ester is removed using a palladium catalyst and a reducing agent like formic acid to yield the final product, 9-nitro-oleic acid.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Figure 2: General workflow for the synthesis of 9-nitro-oleic acid.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[16][17][18][19][20][21] The following is a general protocol that can be adapted for specific conjugated nitroalkenes.

Objective: To evaluate the stability of a conjugated nitroalkene under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify major degradation products.

Materials:

-

Conjugated nitroalkene of interest

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC-UV method

Procedure:

-

Sample Preparation: Prepare a stock solution of the conjugated nitroalkene in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for a defined period (e.g., 2 hours).

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid nitroalkene in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Also, expose a solution of the nitroalkene to the same thermal stress.

-

At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid nitroalkene and a solution of the nitroalkene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare the samples for HPLC analysis.

-

-

Analysis:

-

Analyze all stressed samples and their corresponding controls using a validated stability-indicating HPLC-UV method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Calculate the percentage degradation of the parent compound in each condition.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent conjugated nitroalkene and separating it from any potential degradation products, process impurities, or other excipients.[2][15][19][22][23][24][25][26]

General Parameters for Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from polar and non-polar degradants.

-

Detection: UV detection is suitable for conjugated nitroalkenes, which typically have a strong chromophore. The detection wavelength should be chosen at the λmax of the parent compound.

-

Forced Degradation Samples: The stressed samples generated from the forced degradation study are used to challenge the specificity of the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other.

-

Validation: The method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

The inherent reactivity of conjugated nitroalkenes necessitates a thorough understanding of their stability and the implementation of appropriate storage and handling procedures. This guide provides a framework for researchers and drug development professionals to ensure the quality and integrity of these valuable compounds. By carefully controlling environmental factors such as temperature, light, and pH, and by employing robust analytical methods for stability assessment, the challenges associated with the handling of conjugated nitroalkenes can be effectively managed.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sci-rad.com [sci-rad.com]

- 4. Arrhenius plot - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Temperature effect on bacterial azo bond reduction kinetics: an Arrhenius plot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iagim.org [iagim.org]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sfrbm.org [sfrbm.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sci-rad.com [sci-rad.com]

- 17. scispace.com [scispace.com]

- 18. turkjps.org [turkjps.org]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iajpr.com [iajpr.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. wjpmr.com [wjpmr.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Phenyl-3-nitro-3-buten-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the synthetic methodologies for 4-phenyl-3-nitro-3-buten-2-one. As a β-nitrovinyl ketone, this compound is a valuable intermediate in organic synthesis, serving as a precursor for various heterocyclic compounds and functionalized molecules through its reactive nitroalkene and ketone moieties. The primary synthetic route involves a base-catalyzed condensation reaction between benzaldehyde and nitroacetone, a variant of the Henry (nitro-aldol) reaction.

Core Synthesis Pathway: Henry-Knoevenagel Condensation

The most direct and widely applicable method for synthesizing 4-phenyl-3-nitro-3-buten-2-one is the Henry-Knoevenagel condensation. This reaction involves the C-C bond formation between an aldehyde (benzaldehyde) and an active methylene compound (nitroacetone) in the presence of a base. The reaction proceeds through a nitro-aldol addition intermediate, which subsequently undergoes dehydration to yield the final α,β-unsaturated nitro-ketone.

The general mechanism involves the deprotonation of nitroacetone by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-nitroalkoxide is protonated to form a β-nitroalcohol intermediate, which is readily dehydrated under the reaction conditions to yield the conjugated product, 4-phenyl-3-nitro-3-buten-2-one.

Caption: General mechanism for the Henry-Knoevenagel condensation.

Experimental Protocols

While specific literature for 4-phenyl-3-nitro-3-buten-2-one is scarce, protocols can be reliably adapted from established procedures for the Henry reaction with ketones and the Claisen-Schmidt condensation, which is used to synthesize the non-nitrated analog, 4-phenyl-3-buten-2-one (benzalacetone).[1][2][3]

Key Protocol: Base-Catalyzed Condensation of Benzaldehyde and Nitroacetone

This protocol is adapted from general methods for nitroaldol reactions.[1]

Materials:

-

Benzaldehyde

-

Nitroacetone

-

Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate (K₂CO₃), or tetra-n-butylammonium fluoride (TBAF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN))

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add nitroacetone (1.0 eq.) and the chosen anhydrous solvent (approx. 0.2 M concentration).

-

Base Addition: Add the base catalyst. For catalysts like DBU or TBAF, a catalytic amount (0.1-0.2 eq.) is typically sufficient. For solid bases like K₂CO₃, stoichiometric amounts may be used.[1]

-

Aldehyde Addition: Stir the mixture at room temperature for 10-15 minutes. Slowly add benzaldehyde (1.0-1.2 eq.) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.

-

Workup:

-

Quench the reaction by adding 1M HCl to neutralize the base.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenyl-3-nitro-3-buten-2-one.

-

Caption: Experimental workflow for synthesis and purification.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetone | Cs₂CO₃ (2.0) | Ethanol/H₂O | 120 | 8 | ~80 | [3] |

| Styrene | Acetic Anh. | Aluminosilicate | None | 120-130 | 10 | 86.7 | [4] |

| Benzaldehyde | Nitromethane | Ionic Liquid | [bmim]PF₆ | 25 | 24 | >90 | [5] |

| Cyclohexanone | Nitromethane | DBU (cat.) | None | RT | — | 83 | [1] |

| Benzaldehyde | Nitroacetone | DBU (0.1-0.2) | THF | RT | 2-12 | Est. >70 | Hypothesized |

This table provides data for related reactions to inform the synthesis of the target compound. The final entry is a hypothesized set of conditions based on these analogs.

Conclusion

The synthesis of 4-phenyl-3-nitro-3-buten-2-one is most effectively achieved through a Henry-Knoevenagel condensation of benzaldehyde and nitroacetone. While direct literature is limited, established protocols for related nitro-aldol and Claisen-Schmidt reactions provide a robust framework for developing an efficient synthetic procedure. Key variables for optimization include the choice of base catalyst, solvent, and reaction temperature. The functional versatility of the resulting β-nitrovinyl ketone makes it an attractive target for further synthetic exploration and application in medicinal chemistry and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Reactivity of the Nitro Group in Organic Synthesis

The nitro group (–NO₂) is a cornerstone functional group in organic synthesis, prized for its strong electron-withdrawing nature and its remarkable versatility.[1][2] Its presence in a molecule imparts unique reactivity, enabling a wide array of chemical transformations that are fundamental to the construction of complex molecules, including pharmaceuticals, agrochemicals, and high-energy materials.[3][4] This guide provides a detailed exploration of the core reactivity of the nitro group, complete with mechanistic insights, experimental protocols, and structured data to serve as a comprehensive resource for professionals in the chemical sciences.

Fundamental Properties of the Nitro Group

The reactivity of the nitro group is a direct consequence of its electronic structure. It consists of a nitrogen atom bonded to two oxygen atoms, with the nitrogen atom bearing a formal positive charge. The group is a resonance hybrid of two equivalent structures, which delocalizes the negative charge over the two oxygen atoms.[5] This powerful electron-withdrawing effect, exerted through both inductive and resonance effects, governs its influence on adjacent atoms and the molecule as a whole.[6][7]

Caption: Resonance delocalization in the nitro group.

Reactivity of Aliphatic Nitro Compounds

The strong electron-withdrawing nature of the nitro group significantly acidifies the α-protons of aliphatic nitro compounds (nitroalkanes).[1] This property is the foundation for several key carbon-carbon bond-forming reactions.

Acidity and Nitronate Ion Formation

The C-H bond adjacent to the nitro group is acidic, allowing for deprotonation by a base to form a resonance-stabilized carbanion known as a nitronate ion.[1] This nucleophilic species is a critical intermediate in reactions like the Henry and Michael additions.

| Compound | pKa (in DMSO) | Aqueous pKa (approx.) |

| Nitromethane | 17.2[1] | ~11[1] |

| 2-Nitropropane | 16.9[1] | ~11[1] |

| Phenylnitromethane | 12.3 | ~7 |

The Henry (Nitroaldol) Reaction

Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[8][9] It is a powerful method for C-C bond formation and is analogous to the aldol reaction.[8] The products are highly valuable as they can be readily converted into other functional groups, such as nitroalkenes via dehydration or β-amino alcohols via reduction of the nitro group.[8]

Caption: The general workflow of the Henry reaction.

Experimental Protocol: Synthesis of 1-nitro-2-propanol (Henry Reaction)

-

Reactants : Nitromethane (6.1 g, 0.1 mol), Acetaldehyde (4.4 g, 0.1 mol), Triethylamine (1.0 g, 0.01 mol), Ethanol (50 mL).

-

Procedure : To a stirred solution of nitromethane in ethanol at 0°C, add triethylamine dropwise.

-

Slowly add acetaldehyde to the mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Work-up : Neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-nitro alcohol.

-

Purification : Purify the product by vacuum distillation.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[10][11] This reaction provides a valuable synthetic route for preparing carbonyl compounds from nitroalkanes, which can be synthesized via methods not directly accessible to carbonyls.[10][12]

Caption: The two-stage process of the Nef reaction.

Experimental Protocol: Synthesis of Cyclohexanone from Nitrocyclohexane (Nef Reaction)

-

Reactants : Nitrocyclohexane (12.9 g, 0.1 mol), Sodium methoxide (5.9 g, 0.11 mol in 50 mL methanol), Sulfuric acid (8M, 100 mL).

-

Procedure :

-

Step 1 (Nitronate formation) : Add the nitrocyclohexane to the sodium methoxide solution in methanol and stir for 1 hour at room temperature.

-

Step 2 (Hydrolysis) : Pour the resulting sodium nitronate solution slowly into a vigorously stirred solution of 8M sulfuric acid at -5°C.

-

-

Work-up : After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting cyclohexanone by distillation.

The Nitro Group on Aromatic Systems

On an aromatic ring, the nitro group's powerful electron-withdrawing properties fundamentally alter the ring's reactivity towards both electrophilic and nucleophilic substitution.

Influence on Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic.[1] The deactivation is most pronounced at the ortho and para positions due to resonance stabilization of the positive charge on the nitrogen atom. Consequently, electrophilic substitution, when it occurs, is directed to the meta position.[13]

Activation of Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group (typically a halide).[1][14] The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[15][16] This stabilization lowers the activation energy of the reaction, facilitating the substitution.[16]

Caption: Logical workflow for SNAr reactions activated by a nitro group.

In some cases, the nitro group itself can act as the leaving group in SNAr reactions, being displaced by a strong nucleophile.[6][17][18]

Experimental Protocol: Synthesis of 2,4-Dinitrophenol (SNAr Reaction)

-

Reactants : 1-Chloro-2,4-dinitrobenzene (20.2 g, 0.1 mol), Sodium hydroxide (4.4 g, 0.11 mol), Water (100 mL).

-

Procedure : Dissolve the sodium hydroxide in water and heat the solution to 90°C.

-

Add the 1-chloro-2,4-dinitrobenzene in portions to the hot, stirred aqueous NaOH solution. The solid will melt and react.

-

Continue heating and stirring for 1 hour until the reaction is complete (the oily layer disappears).

-

Work-up : Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

-

The yellow product, 2,4-dinitrophenol, will precipitate.

-

Purification : Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a minimal amount of hot, dilute ethanol.

Reduction of the Nitro Group

The reduction of a nitro group is one of its most important and widely used transformations, providing a primary route to amines.[19] Virtually all aromatic amines are derived from the corresponding nitroaromatics.[1] The reduction proceeds through nitroso and hydroxylamine intermediates.[20]

Caption: Stepwise reduction pathway from a nitro group to an amine.

A variety of reagents can effect this transformation, with the choice depending on the substrate's sensitivity to other functional groups.

| Reagent System | Conditions | Selectivity/Notes |

| H₂, Pd/C (or PtO₂, Raney Ni) | 1-4 atm H₂, RT, various solvents | Highly effective and clean. May reduce other functional groups like alkenes and alkynes.[19][21] |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Acidic, aqueous | Classic method, inexpensive and effective for aromatic nitro compounds.[19][22] |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution | Mild conditions, can selectively reduce one nitro group in the presence of another. |

| LiAlH₄ | Anhydrous ether or THF | Very powerful, but can also reduce other functional groups. Can produce azo compounds from aromatic nitro compounds as a side product.[21] |

Experimental Protocol: Reduction of Nitrobenzene to Aniline

-

Reactants : Nitrobenzene (12.3 g, 0.1 mol), Granulated Tin (30 g, 0.25 mol), Concentrated Hydrochloric Acid (70 mL).

-

Procedure : Place the tin and nitrobenzene in a round-bottom flask fitted with a reflux condenser.

-

Add 20 mL of the concentrated HCl and swirl. The reaction is exothermic and may require cooling in a water bath.

-

Once the initial reaction subsides, add the remaining HCl in portions and heat the mixture on a steam bath for 1 hour with occasional shaking.

-

Work-up : Cool the flask and add a solution of sodium hydroxide (25 g in 50 mL water) until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.

-

Purification : Steam distill the mixture to isolate the aniline. Separate the aniline from the aqueous layer, dry over solid KOH, and distill.

The Nitro Group in Cycloaddition Reactions

Nitroalkenes, which can be readily prepared from the corresponding β-nitro alcohols (Henry reaction products), are excellent dienophiles in Diels-Alder reactions.[23] The electron-withdrawing nitro group activates the double bond for [4+2] cycloaddition with a conjugated diene.[24] This provides a powerful route to functionalized six-membered rings.[25]

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Nef reaction - Wikipedia [en.wikipedia.org]

- 12. Nef Reaction [organic-chemistry.org]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 22. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 23. mdpi.com [mdpi.com]

- 24. Diels-Alder Reaction [organic-chemistry.org]

- 25. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the nitro group into molecular scaffolds is a cornerstone of synthetic chemistry, unlocking pathways to a vast array of pharmaceuticals, agrochemicals, and high-energy materials. However, the very properties that make nitro compounds valuable also necessitate a profound understanding of their potential hazards. This technical guide provides a comprehensive overview of the health and safety information critical for handling nitro compounds in a research and development setting. It offers a synthesis of quantitative toxicological data, detailed experimental protocols for safety assessment, and visualizations of key toxicological pathways and experimental workflows.

Section 1: Quantitative Toxicological Data

A thorough understanding of the toxicological profile of nitro compounds is paramount for risk assessment. The following tables summarize acute toxicity data for a range of common nitroaromatic and nitroaliphatic compounds. It is crucial to note that toxicity can vary significantly based on the specific compound, route of exposure, and test species.

Table 1: Acute Toxicity of Common Nitroaromatic Compounds

| Compound | Chemical Formula | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/m³/4h) |

| Nitrobenzene | C₆H₅NO₂ | Rat | 349 - 732[1][2] | 2100[1][2] | 2850[1] |

| Rabbit | - | 301 - 760[1][3][4] | - | ||

| Mouse | 590[2] | - | - | ||

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Rat | 270 - 650[5] | - | - |

| Mouse | 1340 - 1954[5] | - | - | ||

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | Rat | 180 - 795[5] | - | - |

| Mouse | 621 - 807[5] | - | - | ||

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Rat | 794 - 1320[6][7] | - | - |

| Mouse | 660[6] | - | - |

Table 2: Acute Toxicity of Common Nitroaliphatic Compounds

| Compound | Chemical Formula | Species | Oral LD50 (mg/kg) | Inhalation LC50 (ppm/4h) |

| Nitromethane | CH₃NO₂ | Rat | 1210 | - |

| Nitroethane | C₂H₅NO₂ | Rat | 1100 | - |

| 2-Nitropropane | C₃H₇NO₂ | Rat | 500[8] | - |

Section 2: Health and Safety Hazards

Nitro compounds present a dual threat of chemical reactivity and biological toxicity. A comprehensive safety protocol must address both aspects.

Physical and Chemical Hazards

Many nitro compounds are energetically unstable and can decompose violently under certain conditions. The presence of multiple nitro groups on an aromatic ring, for instance, significantly increases the risk of explosion.

-

Explosive Potential: Compounds with a high nitrogen and oxygen content relative to carbon and hydrogen may be explosive. Thermal stress, shock, and friction can initiate detonation.

-

Reactivity: Aromatic nitro compounds can react violently with strong oxidizing and reducing agents, as well as strong bases.[1] Mixtures with nitric acid can be particularly hazardous.[1]

Toxicological Hazards

Exposure to nitro compounds can occur through inhalation, dermal absorption, and ingestion, leading to a range of adverse health effects.

-

Methemoglobinemia: A primary toxic effect of many aromatic nitro compounds, such as nitrobenzene, is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[9] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, headache, dizziness, and in severe cases, respiratory depression and death.[2]

-

Carcinogenicity and Genotoxicity: Several nitro compounds are classified as known or suspected carcinogens.[2] Their genotoxic effects often stem from the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.[10]

-

Reproductive and Developmental Toxicity: Nitrobenzene, for example, is a known reproductive toxicant, causing testicular damage.[11]

-

Organ-Specific Toxicity: The liver, kidneys, and spleen are often target organs for nitro compound toxicity.[1]

Section 3: Experimental Protocols for Safety Assessment

A tiered approach to safety testing is essential to characterize the hazards of novel nitro compounds. This section outlines key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Assessment of Explosive Properties

The UN Manual of Tests and Criteria provides a framework for the classification of explosive substances.[12][13] Key screening tests include:

3.1.1 Koenen Test

This test determines the sensitivity of a substance to intense heat under confinement.

-

Apparatus: A standardized steel tube with an orifice plate of varying diameter.[14][15]

-

Procedure:

-

The substance is loaded into the steel tube.

-

An orifice plate with a specific diameter is fitted.

-

The tube is heated at a controlled rate.[15]

-

The outcome is observed, noting if the tube ruptures or fragments.[16]

-

The test is repeated with different orifice plates to determine the limiting diameter at which an explosion occurs.[14][15]

-

-

Interpretation: A smaller limiting diameter indicates a greater explosive hazard. A substance is considered to have explosive properties if the limiting diameter is 1.0 mm or more.[14]

3.1.2 Time/Pressure Test

This test evaluates the effects of igniting a substance under confinement.

-

Apparatus: A pressure vessel equipped with a bursting disc and a means of ignition.

-

Procedure:

-

A specified quantity of the substance is placed in the apparatus.

-

The substance is ignited.

-

The time it takes for the pressure to rise from 690 kPa to 2070 kPa is measured.[17]

-

-

Interpretation: A rapid pressure rise indicates a potential for deflagration with explosive violence.[17] The result is reported as "yes, fast," "yes, slow," or "no."[17]

In Vitro Toxicology Assays

In vitro methods provide a crucial first tier for assessing the biological hazards of nitro compounds, reducing the reliance on animal testing.

3.2.1 Bacterial Reverse Mutation Test (Ames Test)

This assay is widely used to assess the mutagenic potential of a chemical.[16][18][19]

-

Principle: The test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[19]

-

Methodology:

-

Prepare cultures of the appropriate Salmonella strains (e.g., TA98, TA100, TA102).

-

Prepare a top agar containing a trace amount of histidine and biotin.

-

In separate tubes, mix the test compound at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, which can convert some non-mutagenic compounds into mutagens.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies on each plate and compare it to the negative (solvent) control.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

3.2.2 In Vitro Micronucleus Assay

This test detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2][7][20]

-

Principle: The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6).[2]

-

Methodology:

-

Culture the chosen mammalian cells.

-

Expose the cells to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9).[2]

-

To ensure that only cells that have undergone division are scored, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells.[20]

-

Harvest the cells, fix, and stain them with a DNA-specific dye.

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20]

-

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[2]

Section 4: Visualization of Toxicological Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways in Nitro Compound-Induced Toxicity

The toxicity of many nitro compounds is mediated through complex intracellular signaling cascades.

Caption: Key signaling pathways in nitro compound-induced toxicity.

Experimental Workflow for Chemical Safety Assessment

An integrated approach to testing and assessment (IATA) provides a structured framework for evaluating chemical safety, moving from in silico and in vitro methods to in vivo testing only when necessary.[21]

Caption: Integrated workflow for chemical safety assessment.

Section 5: Safe Handling Practices

Given the potential hazards, stringent safety protocols are mandatory when working with nitro compounds.

-

Engineering Controls: Work with nitro compounds should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or handling volatile compounds. For potentially explosive compounds, a blast shield should be used.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton™), must be worn at all times.

-

Storage: Nitro compounds should be stored in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials. Potentially explosive compounds should be stored in appropriate containers and in designated areas.

-

Waste Disposal: All waste containing nitro compounds must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

-

Emergency Procedures: Emergency showers and eyewash stations should be readily accessible. All personnel should be familiar with the appropriate emergency procedures for spills, fires, and exposures.

Conclusion

Nitro compounds are indispensable tools in modern chemical research and development. A thorough understanding and proactive management of their associated health and safety risks are not just a matter of compliance but a fundamental responsibility to ensure the well-being of all laboratory personnel. By integrating the quantitative data, experimental protocols, and safety practices outlined in this guide, researchers can handle these valuable compounds with the necessary caution and confidence, fostering a culture of safety and scientific excellence.

References

- 1. gov.uk [gov.uk]

- 2. vastanichem.com [vastanichem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Short-term oral toxicity of 2,4,6-trinitrotoluene in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]